

# chemical formula and molecular weight of Pyrrolo[3,2-c]pyrazole

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## Compound of Interest

Compound Name: Pyrrolo[3,2-c]pyrazole

Cat. No.: B15495716

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## An In-depth Technical Guide to the Pyrrolo[3,2-c]pyrazole Core

Disclaimer: Publicly available scientific literature and chemical databases have limited information regarding the unsubstituted parent compound, **Pyrrolo[3,2-c]pyrazole**. The majority of research focuses on its substituted derivatives. Therefore, this guide will center on the chemical properties of the parent molecule and the synthesis, applications, and biological significance of the broader class of **Pyrrolo[3,2-c]pyrazole**-containing compounds.

## Core Compound Data: Pyrrolo[3,2-c]pyrazole

The fundamental properties of the parent **Pyrrolo[3,2-c]pyrazole** molecule are summarized below.

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>3</sub> N <sub>3</sub>	PubChem[1]
Molecular Weight	105.10 g/mol	Calculated
Canonical SMILES	C1=CN=C2C1=NN=C2	PubChem
InChI Key	FGMGCRDQRATJRN-UHFFFAOYSA-N	PubChem
PubChem CID	66623719	PubChem[1]

## Introduction to the Pyrrolo[3,2-c]pyrazole Scaffold

The **Pyrrolo[3,2-c]pyrazole** scaffold is a fused heterocyclic system composed of a pyrrole ring and a pyrazole ring. This structural motif is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The arrangement of nitrogen atoms in the bicyclic system provides a unique three-dimensional structure with specific hydrogen bonding capabilities, making it a valuable pharmacophore for interacting with the ATP-binding sites of various protein kinases.

Derivatives of the **Pyrrolo[3,2-c]pyrazole** core have been investigated for their therapeutic potential in a range of diseases, most notably cancer. By modifying the core structure with different substituents, researchers can fine-tune the potency and selectivity of these compounds against specific biological targets.

## Experimental Protocols: Synthesis of a Substituted Pyrrolo[3,2-c]pyrazole Analog

While a specific protocol for the synthesis of the unsubstituted **Pyrrolo[3,2-c]pyrazole** is not readily available in the literature, the following is a representative procedure for the synthesis of a substituted derivative, adapted from methodologies for related pyrrolopyrazole systems. This multi-step synthesis illustrates a common strategy for constructing the fused ring system.

Representative Synthesis of a Substituted Pyrrolo[3,4-c]pyrazole-4,6-dione Derivative

This synthesis involves the initial formation of a substituted pyrazole, followed by functionalization and subsequent cyclization to form the fused pyrrolo[3,4-c]pyrazole-4,6-dione.

#### Step 1: Synthesis of Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate

- To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add diethyl acetylenedicarboxylate (1.1 eq).
- Reflux the mixture for 4 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel to yield the desired hydroxypyrazole.

#### Step 2: Synthesis of Ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

- To a solution of ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 eq) in 1,2-dichloroethane, add phosphorus oxychloride (3.0 eq) and dimethylformamide (3.0 eq).
- Heat the mixture at 80°C for 12 hours.
- Cool the reaction to room temperature and carefully pour it into ice water.
- Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

#### Step 3: Synthesis of 5-Chloro-3-(ethoxycarbonyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid

- Dissolve the formylpyrazole from the previous step (1.0 eq) in a mixture of t-butanol and water.
- Add 2-methyl-2-butene (5.0 eq) and sodium chlorite (4.0 eq).
- Stir the reaction at room temperature for 6 hours.

- Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
- Dry the organic layer and concentrate to yield the carboxylic acid.

#### Step 4: Amide Formation

- To a solution of the carboxylic acid (1.0 eq) in dimethylformamide, add a primary amine (e.g., methylamine, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).
- Stir the reaction at room temperature for 12 hours.
- Extract the product and purify by column chromatography.

#### Step 5: Saponification

- Dissolve the ester from the previous step in a mixture of tetrahydrofuran and water.
- Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
- Acidify the reaction mixture and extract the product.

#### Step 6: Cyclization to form the Pyrrolo[3,4-c]pyrazole-4,6-dione

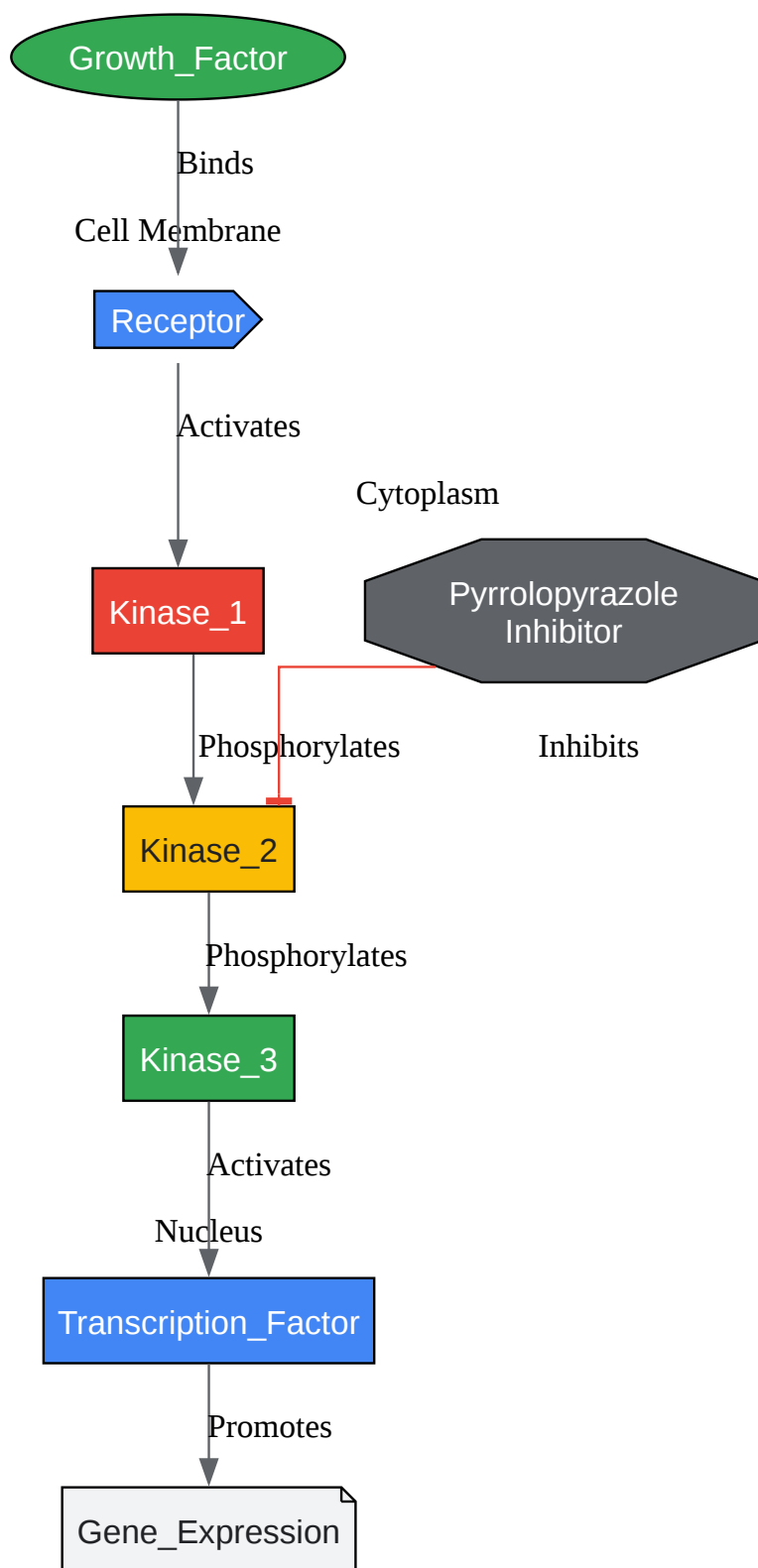
- To a solution of the acid from the previous step (1.0 eq) in dichloromethane, add 1,1'-carbonyldiimidazole (CDI, 3.0 eq).
- Stir the reaction at room temperature for 24 hours.
- Remove the solvent and purify the crude product by flash chromatography to obtain the final pyrrolo[3,4-c]pyrazole-4,6-dione derivative.

## Signaling Pathways and Biological Activity

Derivatives of the pyrrolopyrazole scaffold are frequently designed as inhibitors of protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Many **Pyrrolo[3,2-c]pyrazole** analogs are designed to target the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and others involved in cell cycle progression and proliferation. By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Below is a generalized diagram of a kinase signaling pathway that is often targeted by such inhibitors.



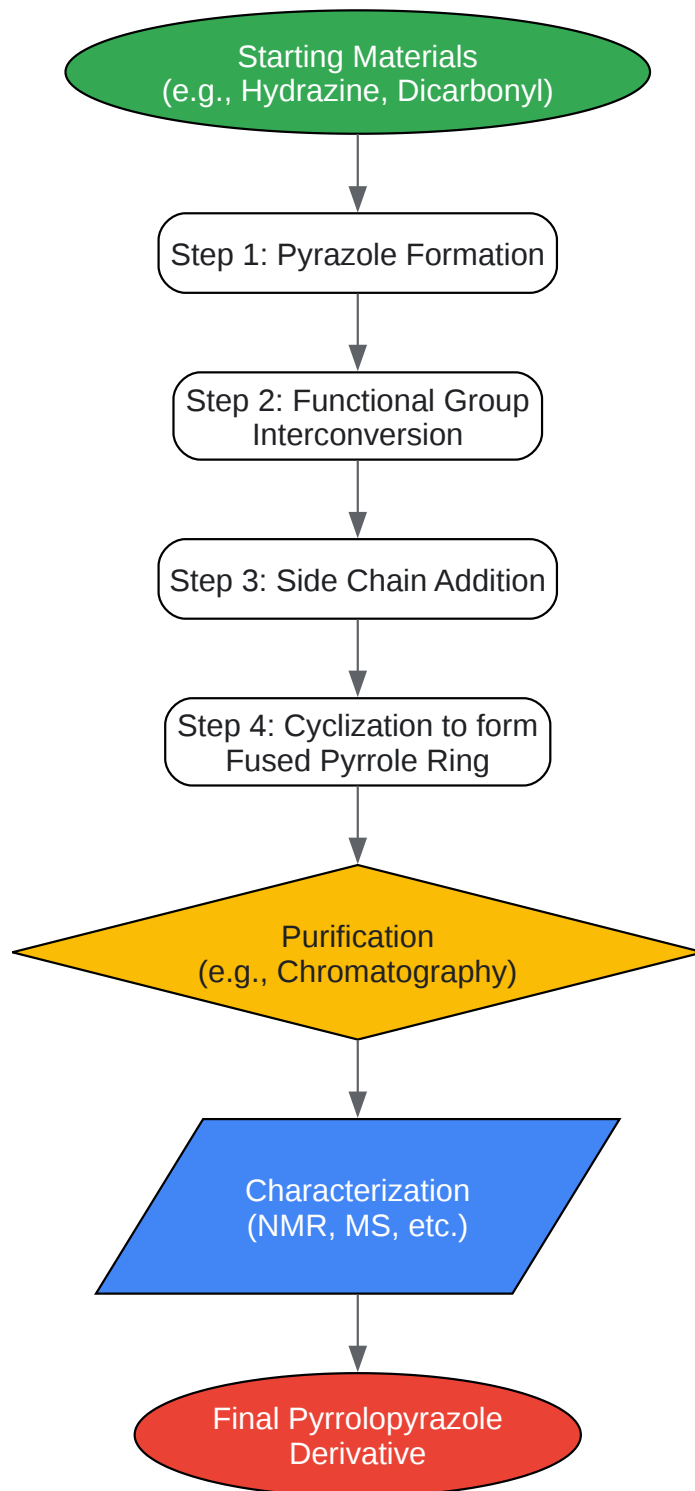
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Caption: A generic kinase signaling cascade and the inhibitory action of a pyrrolopyrazole derivative.

## Experimental Workflow

The multi-step synthesis of a substituted **Pyrrolo[3,2-c]pyrazole** derivative can be visualized with the following workflow diagram.

## Synthesis of Pyrrolopyrazole Derivative

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Caption: A representative workflow for the synthesis and characterization of a **Pyrrolo[3,2-c]pyrazole** derivative.

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## References

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
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